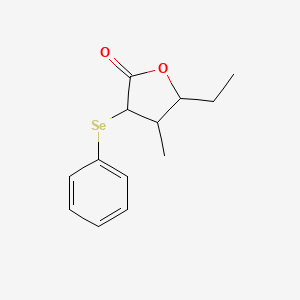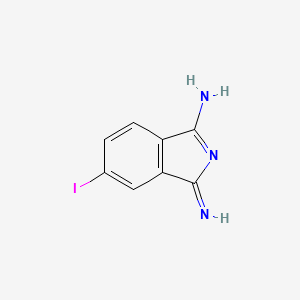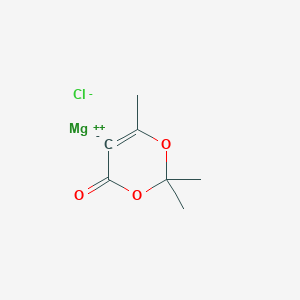![molecular formula C19H12N2O4 B14251232 1-[2-(2-Oxo-2H-1-benzopyran-6-yl)hydrazinyl]naphthalene-2,3-dione CAS No. 189619-46-3](/img/structure/B14251232.png)
1-[2-(2-Oxo-2H-1-benzopyran-6-yl)hydrazinyl]naphthalene-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-Oxo-2H-1-benzopyran-6-yl)hydrazinyl]naphthalene-2,3-dione is a complex organic compound that features a benzopyran and naphthalene moiety
Métodos De Preparación
The synthesis of 1-[2-(2-Oxo-2H-1-benzopyran-6-yl)hydrazinyl]naphthalene-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2H-1-benzopyran-2-one derivatives and naphthalene-2,3-dione.
Reaction Conditions: The key step involves the condensation of 2H-1-benzopyran-2-one with hydrazine to form the hydrazinyl intermediate. This intermediate is then reacted with naphthalene-2,3-dione under controlled conditions to yield the final product.
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
1-[2-(2-Oxo-2H-1-benzopyran-6-yl)hydrazinyl]naphthalene-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the hydrazinyl and benzopyran moieties, using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
1-[2-(2-Oxo-2H-1-benzopyran-6-yl)hydrazinyl]naphthalene-2,3-dione has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and as a reagent in chemical reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It may be used in the development of new materials and as a component in industrial processes.
Mecanismo De Acción
The mechanism of action of 1-[2-(2-Oxo-2H-1-benzopyran-6-yl)hydrazinyl]naphthalene-2,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or inflammation.
Comparación Con Compuestos Similares
1-[2-(2-Oxo-2H-1-benzopyran-6-yl)hydrazinyl]naphthalene-2,3-dione can be compared with other similar compounds, such as:
Coumarin Derivatives: These compounds share the benzopyran moiety and have similar biological activities.
Naphthoquinone Derivatives: These compounds share the naphthalene-2,3-dione moiety and are known for their redox properties.
Unique Features: The combination of benzopyran and naphthalene moieties in this compound provides unique chemical and biological properties not found in other compounds.
Propiedades
Número CAS |
189619-46-3 |
|---|---|
Fórmula molecular |
C19H12N2O4 |
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
6-[(2,3-dihydroxynaphthalen-1-yl)diazenyl]chromen-2-one |
InChI |
InChI=1S/C19H12N2O4/c22-15-10-11-3-1-2-4-14(11)18(19(15)24)21-20-13-6-7-16-12(9-13)5-8-17(23)25-16/h1-10,22,24H |
Clave InChI |
OGNOSKXCCOWXCM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC4=C(C=C3)OC(=O)C=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


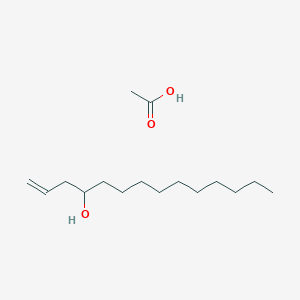
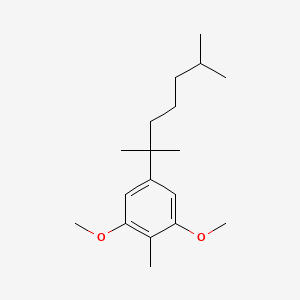
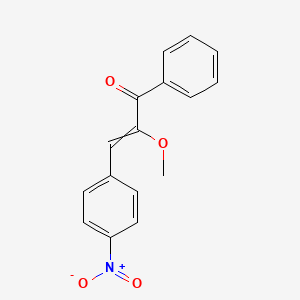
![1,1'-[Peroxybis(carbonyloxy)]bis(2,2,3,3,4,4,5,5-octafluoropentane)](/img/structure/B14251159.png)
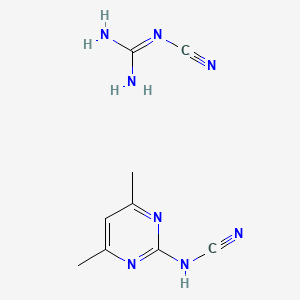
![2-Chloro-3-methyl-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine](/img/structure/B14251173.png)
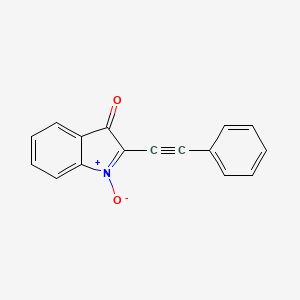
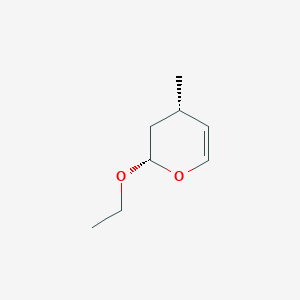
![2-Pyridinamine, N-[2-(2-pyridinylazo)phenyl]-](/img/structure/B14251185.png)
